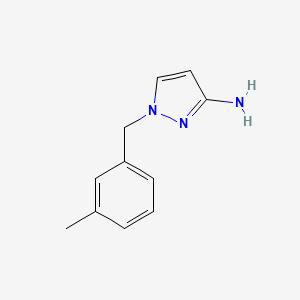

1-(3-methylbenzyl)-1H-pyrazol-3-amine

Description

Overview of Five-Membered Nitrogen Heterocycles in Contemporary Chemical Synthesis

Five-membered nitrogen heterocycles are organic ring structures containing at least one nitrogen atom within a five-membered aromatic ring. Compounds such as pyrrole, imidazole, and pyrazole (B372694) are fundamental building blocks in organic synthesis. nih.govmdpi.com Their prevalence in numerous biologically active natural products and synthetic compounds makes them crucial scaffolds in drug discovery and materials science. nih.govbeilstein-journals.orgscbt.com The arrangement and number of nitrogen atoms within the ring influence the compound's electronic properties, reactivity, and ability to form hydrogen bonds, making them highly versatile for creating molecules with specific functions. chembuyersguide.com These heterocycles are integral to the structure of many pharmaceuticals, agrochemicals, and veterinary products. mdpi.com

The Pyrazole Scaffold as a Versatile Framework in Diverse Research Domains

Pyrazole is a five-membered heterocyclic compound distinguished by two adjacent nitrogen atoms. researchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of FDA-approved drugs and its wide range of pharmacological activities. bldpharm.comontosight.ai The pyrazole ring's synthetic accessibility and its ability to act as a bioisosteric replacement for other chemical groups contribute to its importance. researchgate.net Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. ontosight.aitandfonline.comchim.it This versatility has led to the development of numerous successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban. ontosight.ai

Specific Focus on Aminopyrazole Derivatives in Academic Inquiry

Aminopyrazoles are pyrazole derivatives where an amino group (-NH2) is attached to the pyrazole ring. The position of the amino group (e.g., at the 3, 4, or 5-position) significantly influences the molecule's chemical and biological properties. sigmaaldrich.com 3-aminopyrazoles, in particular, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. ontosight.ai The amino group provides a site for further chemical modification and can form crucial hydrogen bonds with biological targets, such as enzymes. aaronchem.com This characteristic has made aminopyrazole derivatives a subject of intense academic and industrial research, especially in the development of kinase inhibitors for cancer therapy. aaronchem.comnih.gov General synthetic routes to produce these compounds often involve the reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648) derivatives. arkat-usa.org

Contextualizing 1-(3-methylbenzyl)-1H-pyrazol-3-amine within Pyrazole Research

This compound is a specific derivative belonging to the 3-aminopyrazole (B16455) family. Its structure features a 3-methylbenzyl group attached to one of the nitrogen atoms of the pyrazole ring.

| Property | Data |

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 955962-44-4 |

While this compound is commercially available from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases does not reveal detailed studies focused specifically on its synthesis, chemical properties, or biological activity. bldpharm.comaaronchem.com It exists as a structural analog within the vast library of aminopyrazole compounds that are synthesized for screening in drug discovery programs. Research in this area often involves the creation of large numbers of derivatives with different substituents to explore structure-activity relationships (SAR). nih.gov Therefore, this compound is best understood as a potential building block or candidate molecule within the broader, well-established field of pyrazole chemistry, awaiting specific investigation to determine its unique properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBWFPZUZFRWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363676 | |

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955962-44-4 | |

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural and Conformational Analysis of 1 3 Methylbenzyl 1h Pyrazol 3 Amine

Spectroscopic Characterization Methods in Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of compounds in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information that, when combined, lead to an unambiguous identification and structural description of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each proton and carbon atom can be determined.

For 1-(3-methylbenzyl)-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the benzyl (B1604629) group, and the amine group. The two protons on the pyrazole ring (H-4 and H-5) would likely appear as doublets due to coupling with each other. The benzylic protons (-CH₂-) would typically resonate as a singlet, while the aromatic protons of the 3-methylbenzyl group would exhibit a complex multiplet pattern in the aromatic region. The methyl group protons would appear as a singlet, and the amine (-NH₂) protons would also present as a singlet, which may be broad.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. Key signals would include those for the pyrazole ring carbons (C-3, C-4, and C-5), the benzylic carbon, the methyl carbon, and the carbons of the aromatic ring.

While the specific spectrum for this compound is not available, the spectral data for a related compound, 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole , can serve as an illustrative example of the expected chemical shifts for the 3-methylbenzyl moiety.

Table 1: Representative ¹H and ¹³C NMR Data for the 3-Methylbenzyl Moiety based on an Analog, 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole

Click to view data

| Assignment | ¹H NMR (CDCl₃, 400.1 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Aromatic CH (benzyl) | 7.23-7.06 (m, 4H) | 129.5, 128.8, 128.6, 127.4, 126.2, 125.8, 122.6 |

| Benzylic CH₂ | - | 33.1 |

| Methyl CH₃ | 2.33 (s, 1H) | 21.4 |

Data sourced from a study on pyrazole synthesis and is presented here for illustrative purposes. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₁H₁₃N₃), the molecular weight is 187.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187.

The fragmentation of the molecule would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the benzylic C-N bond, which is typically weak. This would result in the formation of a stable 3-methylbenzyl cation (tropylium ion analog) at m/z 105 (C₈H₉⁺) and a pyrazol-3-amine radical. The 3-methylbenzyl cation (m/z 105) would be a very prominent peak. Further fragmentation of the pyrazole ring could also occur.

The mass spectrum of a related analog, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , provides insight into the fragmentation of benzyl-substituted pyrazole amines, where the benzyl fragment is a dominant peak. mdpi.comresearchgate.net

Table 2: Predicted and Analog-Based Mass Spectrometry Data

Click to view data

| Ion | m/z (Predicted for Target Compound) | Description | Analog-Based Observation |

| [M]⁺ | 187 | Molecular Ion | The molecular ion is typically observed for pyrazole derivatives. |

| [C₈H₉]⁺ | 105 | 3-methylbenzyl cation | Benzylic cleavage is a common and favored fragmentation pathway, often leading to the base peak. |

| [C₃H₄N₃]⁺ | 82 | Pyrazol-3-amine cation | Fragment resulting from benzylic cleavage. |

Fragmentation patterns are predicted based on general principles and data from related structures. mdpi.comresearchgate.netnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching of the primary amine group (-NH₂) is expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and methyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and benzene rings would be found in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would also be present, typically in the 1250-1350 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole and benzene rings in this compound constitute a chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. The parent pyrazole molecule exhibits a π → π* transition around 210 nm. nist.govresearchgate.net The presence of the benzyl and amino groups would likely shift this absorption to longer wavelengths (a bathochromic shift).

Table 3: Characteristic IR Absorption Bands and UV-Vis Transitions

Click to view data

| Technique | Vibration / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Chromophore |

| IR | N-H stretch | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| IR | Aromatic C-H stretch | 3000 - 3100 | Benzene and Pyrazole Rings |

| IR | Aliphatic C-H stretch | 2850 - 3000 | -CH₂- and -CH₃ |

| IR | C=N / C=C stretch | 1500 - 1650 | Pyrazole and Benzene Rings |

| IR | C-N stretch | 1250 - 1350 | Amine and Pyrazole Ring |

| UV-Vis | π → π* | ~210 - 280 nm | Pyrazole and Benzene Rings |

Expected ranges are based on standard spectroscopic correlation tables and data from pyrazole analogs. mdpi.comresearchgate.netnist.govresearchgate.netnist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of this compound and Analogs

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is grown and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

A crystal structure determination for this compound would reveal the planarity of the pyrazole ring and the orientation of the 3-methylbenzyl and amine substituents relative to it. Key parameters such as the dihedral angle between the pyrazole and benzene rings would be precisely measured.

As no crystal structure is published for the title compound, the structure of 4-benzyl-1H-pyrazole serves as a relevant example. nih.gov This study revealed that the pyrazole and phenyl rings are organized in alternating bilayers, with the dihedral angle between the pyrazole and phenyl units being 86.00 (7)°. nih.gov Similar analyses on other pyrazole derivatives consistently show a planar pyrazole ring. researchgate.netbeilstein-archives.orgresearchgate.netiucr.org

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for an Analog, 4-benzyl-1H-pyrazole

Click to view data

| Parameter | Value |

| Chemical formula | C₁₀H₁₀N₂ |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 5.5941 (5), 6.2303 (6), 12.3013 (12) |

| α, β, γ (°) | 90, 99.851 (3), 90 |

| Volume (ų) | 422.58 (7) |

| Z | 2 |

| Dihedral Angle (pz/Ph) | 86.00 (7)° |

Data from the crystallographic study of 4-benzyl-1H-pyrazole. nih.gov

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions based on crystallographic data. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These contacts are then broken down into percentages using 2D fingerprint plots.

For this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in its crystal packing, likely forming chains or dimeric motifs. Additionally, weaker interactions such as C-H···π interactions between the aromatic rings and π-π stacking could further stabilize the crystal lattice.

The Hirshfeld surface analysis of a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , which also contains amine and pyrazole functionalities, showed that H···H (53.8%), H···C/C···H (21.7%), and H···N/N···H (13.6%) contacts were the most significant contributors to the crystal packing. researchgate.netiucr.org This highlights the importance of hydrogen bonding and van der Waals forces in organizing such molecules in the solid state.

Table 5: Common Intermolecular Interactions in Pyrazole Derivatives and Their Percentage Contribution from a Hirshfeld Analysis of an Analog

Click to view data

| Interaction Type | Description | Example Contribution (%) * |

| H···H | van der Waals contacts | 53.8% |

| H···C / C···H | C-H···π interactions | 21.7% |

| H···N / N···H | N-H···N Hydrogen Bonds | 13.6% |

| H···O / O···H | N-H···O Hydrogen Bonds | 10.8% |

\Percentage contributions are from the Hirshfeld analysis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and are illustrative. researchgate.netiucr.org*

Tautomerism and Isomerism in Substituted Pyrazoles

Theoretical and Experimental Studies on Protomeric Tautomerism

Protomeric tautomerism in substituted pyrazoles, especially 3(5)-aminopyrazoles, has been the subject of numerous theoretical and experimental investigations. researchgate.net These studies aim to determine the relative stability of the different tautomers and the energetic barriers for their interconversion.

Theoretical Studies:

Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of pyrazole derivatives. mdpi.com For the parent 3(5)-aminopyrazole, calculations have consistently shown that the 3-amino tautomer is more stable than the 5-amino tautomer. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level predict the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by an energy difference of 10.7 kJ mol⁻¹ (Gibbs free energy difference of 9.8 kJ mol⁻¹). researchgate.netmdpi.comresearchgate.net This preference is attributed to a combination of electronic and electrostatic factors, including interactions between the lone-electron pair of the exocyclic amino group and the π-system of the pyrazole ring. mdpi.com

| Computational Method | ΔE (kJ mol⁻¹) | ΔG (kJ mol⁻¹) | Reference |

|---|---|---|---|

| DFT(B3LYP)/6-311++G(d,p) | 10.7 | 9.8 | researchgate.netmdpi.comresearchgate.net |

| MP2/6-311++G** | Not Specified | Not Specified | researchgate.net |

Experimental Studies:

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography have been employed to study the tautomerism of aminopyrazoles in solution and in the solid state. nih.govresearchgate.netmdpi.com

NMR Spectroscopy: In solution, 1H-NMR and 13C-NMR studies have shown that for N-unsubstituted pyrazoles, a rapid proton exchange between the two nitrogen atoms of the ring can occur, leading to averaged signals for the C3 and C5 positions. nih.gov However, for substituted 3(5)-aminopyrazoles, NMR studies in DMSO-d6 solution have often indicated a higher abundance of the 3-amino tautomer. nih.gov

IR Spectroscopy: Matrix isolation IR spectroscopy has been used to study the tautomerism of 3(5)-aminopyrazoles in an inert matrix. These studies, in conjunction with theoretical calculations, have confirmed that the 3-amino tautomer is the more stable form. mdpi.com

X-ray Crystallography: In the solid state, X-ray diffraction studies have shown that for many 3,5-disubstituted pyrazole derivatives, only one tautomer is typically observed within the crystal lattice. nih.gov The specific tautomer that crystallizes is influenced by the nature of the substituents and the intermolecular interactions, such as hydrogen bonding, within the crystal. nih.govnih.gov For instance, in crystals of 3(5)-substituted pyrazoles with ester and amide groups, the adopted tautomeric form depends on the electronic character of the substituents. nih.gov

Implications of Tautomeric Forms on Reactivity and Interactions

The existence of different tautomeric forms has significant consequences for the chemical reactivity and intermolecular interactions of this compound. nih.govresearchgate.net The distribution of electron density and the accessibility of nucleophilic and electrophilic sites differ between tautomers, leading to different reaction pathways and binding properties. nih.gov

Reactivity:

The reactivity of aminopyrazoles is intrinsically linked to their tautomeric state. nih.gov For example, the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles depends on the presence of the more reactive 5-amino tautomer, even though the 3-amino tautomer is generally more stable. nih.gov The 3(5)-aminopyrazoles possess three nucleophilic nitrogen atoms: the two ring nitrogens and the exocyclic amino group. nih.gov The electron density is highest at the exocyclic amino group in both tautomers, making it a primary site for reactions. nih.gov However, the relative nucleophilicity of the ring nitrogens changes between the tautomers, influencing the outcome of cyclization and substitution reactions. nih.gov

Intermolecular Interactions:

Based on the conducted searches, there is currently no specific publicly available research literature detailing the computational and theoretical investigations for the compound “this compound” that would be required to populate the requested article structure.

Searches for Density Functional Theory (DFT) calculations, molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Quantitative Structure-Property Relationship (QSPR) studies, simulation of spectroscopic parameters, and solvent effect modeling for this specific molecule did not yield relevant dedicated studies.

While computational studies have been performed on other pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds. Therefore, generating a scientifically accurate article that adheres to the provided outline is not possible with the currently available information.

Coordination Chemistry Research of 1 3 Methylbenzyl 1h Pyrazol 3 Amine As a Ligand

Design Principles for Pyrazole-Derived Ligands

The design of pyrazole-derived ligands is a cornerstone of modern coordination chemistry, allowing for the creation of complexes with specific geometries and nuclearity. The versatility of the pyrazole (B372694) scaffold is a key factor in its widespread use. Pyrazoles can act as neutral monodentate ligands or, upon deprotonation, as mono-anionic bridging ligands, facilitating the formation of diverse molecular topologies ranging from simple mononuclear to complex polynuclear structures.

The strategic functionalization of the pyrazole ring is a powerful tool for tuning the electronic and steric properties of the resulting ligands. Substituents on the pyrazole ring can influence the ligand's donor/acceptor properties, its coordination mode, and the ultimate geometry of the metal complex. For instance, the introduction of bulky groups can enforce specific coordination geometries and prevent the formation of higher-order structures. Conversely, the incorporation of additional donor atoms can increase the ligand's denticity, leading to the formation of stable chelate rings.

Hydrogen bonding also plays a crucial role in the self-assembly process of coordination complexes. The presence of N-H groups in pyrazole ligands, such as the amine group in 1-(3-methylbenzyl)-1H-pyrazol-3-amine, can lead to the formation of intricate hydrogen-bonding networks that stabilize the crystal packing of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-derived ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, ligand, and reaction conditions can significantly influence the outcome of the reaction, leading to the formation of a variety of coordination compounds.

Complexation with Transition Metal Ions (e.g., Pt(II), Cu(II), Zn(II), Ni(II), Ru(II))

Pyrazole derivatives have been shown to form stable complexes with a wide range of transition metal ions. For example, copper(II) complexes with pyrazole-based ligands have been synthesized and structurally characterized, often revealing square-pyramidal or octahedral coordination geometries. Similarly, nickel(II) complexes can adopt square planar or octahedral geometries depending on the ligand and counter-ions present. The coordination of pyrazole ligands to ruthenium(II) has also been explored, with applications in catalysis. While specific studies on this compound are not prevalent, the general reactivity of substituted pyrazoles suggests it would readily coordinate with these and other transition metals.

The synthesis of these complexes often involves straightforward procedures. For instance, reacting a methanolic solution of the ligand with a metal salt like copper(II) chloride or nickel(II) acetate (B1210297) can yield the desired complex upon stirring at room temperature or with gentle heating.

Spectroscopic and Elemental Analysis of Coordination Compounds

The characterization of newly synthesized metal complexes is crucial to confirm their composition and structure. A suite of analytical techniques is typically employed for this purpose.

Elemental analysis provides the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. This data is essential for verifying the stoichiometry of the ligand-to-metal ratio in the complex.

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups in the ligand upon complexation, such as the N-H and C=N stretching vibrations of the pyrazole ring, provide evidence of coordination. For example, a shift in the ν(N-H) band to lower or higher frequencies can indicate the involvement of the amine group in coordination or hydrogen bonding.

UV-Visible spectroscopy provides information about the electronic transitions within the complex. The d-d transitions of the metal ion are particularly informative for determining the coordination geometry of the complex. The position and intensity of these absorption bands are characteristic of specific geometries, such as octahedral or square planar.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, is a powerful tool for characterizing diamagnetic complexes in solution. The chemical shifts of the ligand's protons and carbons can change significantly upon coordination to a metal, providing insights into the binding mode of the ligand.

The following table summarizes typical analytical data for pyrazole-metal complexes:

| Technique | Observation | Interpretation |

| Elemental Analysis | Experimental C, H, N percentages match calculated values. | Confirms the proposed molecular formula of the complex. |

| IR Spectroscopy | Shifts in the vibrational frequencies of N-H, C=N, and other functional groups upon complexation. | Indicates the coordination of the ligand to the metal center through specific atoms. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region. | Corresponds to d-d electronic transitions, providing information on the geometry. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts and coupling constants of the ligand protons upon coordination. | Elucidates the binding mode of the ligand and the structure of the complex in solution. |

Structural Analysis of Coordination Geometries and Nuclearity

The structural analysis of metal complexes with pyrazole-derived ligands has revealed a rich variety of coordination geometries and nuclearities. Mononuclear complexes are common, where a central metal ion is coordinated by one or more pyrazole ligands. The coordination geometry around the metal center in these complexes can be, for example, tetrahedral, square planar, or octahedral, depending on the metal ion and the steric and electronic properties of the ligands.

Binuclear and polynuclear complexes can also be formed, particularly when the pyrazole ligand acts as a bridging unit between two or more metal centers. The pyrazolate anion is a particularly effective bridging ligand, leading to the formation of extended structures such as chains, layers, or three-dimensional frameworks. The 3-amino group of this compound could also participate in bridging interactions.

The table below outlines common coordination geometries observed in transition metal complexes with pyrazole-based ligands:

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral |

| Ni(II) | 4, 6 | Square planar, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Pt(II) | 4 | Square planar |

| Ru(II) | 6 | Octahedral |

Theoretical Studies of Ligand-Metal Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the nature of metal-ligand bonding and predicting the stability of coordination complexes. tandfonline.com

DFT Calculations for Bonding Properties and Energy associated with Adsorption

DFT calculations can provide valuable insights into the electronic structure of both the free ligand and its metal complexes. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), it is possible to understand the ligand's donor-acceptor capabilities. The energy gap between the HOMO and LUMO is also an indicator of the molecule's reactivity. tandfonline.com

For metal complexes, DFT can be used to calculate the strength of the metal-ligand bond and to determine the most stable coordination geometry. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT calculations can be employed to study the adsorption of ligands onto metal surfaces, which is relevant in fields such as catalysis and materials science. The adsorption energy, which is the energy change associated with the binding of the ligand to the surface, can be calculated to predict the strength of the interaction. These calculations can help in understanding the mechanism of surface-catalyzed reactions or the formation of self-assembled monolayers.

In the context of this compound, DFT studies would be instrumental in predicting its preferred coordination modes, the stability of its complexes with various metals, and its potential for applications in areas where ligand-metal interactions are critical.

Structure Activity Relationship Sar and Molecular Interaction Studies

Computational Approaches to Binding Mode Analysis

Computational studies are instrumental in elucidating the binding modes of pyrazole (B372694) derivatives. These approaches simulate the interaction between the ligand and its target protein, offering a detailed view of the binding process at the atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govnih.gov For pyrazole derivatives, docking studies have been employed to understand their interactions with various protein kinases and other enzymes. nih.gov These simulations help in identifying key amino acid residues in the binding pocket that interact with the ligand. The results from docking studies often show that pyrazole derivatives can form hydrogen bonds and other favorable interactions within the active sites of their target proteins. nih.gov Automated docking can be used to assess the binding orientations and conformations of ligand molecules with different protein inhibitors. nih.gov

For instance, in a typical docking study with a pyrazole derivative, the following interactions might be observed:

| Interaction Type | Ligand Moiety | Protein Residue |

| Hydrogen Bond | Pyrazole N-H | Aspartic Acid |

| Hydrogen Bond | Amino Group | Glutamic Acid |

| Pi-Pi Stacking | Benzyl (B1604629) Ring | Phenylalanine |

| Hydrophobic | Methyl Group | Leucine/Valine |

This table is illustrative and based on common interactions observed for pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org

Development of Predictive Models Correlating Structure with Biological Response

QSAR models are developed using a dataset of compounds with known biological activities. For 1H-Pyrazole analogs, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). researchgate.net These models can be highly predictive and are often validated using both internal and external sets of compounds. researchgate.net A reliable QSAR model can be a valuable tool for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources. researchgate.net

Identification of Key Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that have the most significant impact on the biological activity. These descriptors can include properties such as hydrophobicity, electronic effects, and steric parameters. For pyrazole derivatives, QSAR studies have highlighted the importance of specific structural features for their activity. researchgate.net For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.netresearchgate.net

| Descriptor Type | Favorable Influence on Activity | Unfavorable Influence on Activity |

| Steric | Bulky groups at specific positions | Steric hindrance near key interaction points |

| Electrostatic | Electron-withdrawing groups | Electron-donating groups in certain regions |

| Hydrophobic | Lipophilic substituents in hydrophobic pockets | Polar groups in non-polar environments |

This table provides a generalized summary of findings from 3D-QSAR studies on pyrazole derivatives.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. nih.gov A pharmacophore model can be generated based on a set of active molecules, even when the structure of the biological target is unknown. researchgate.net For pyrazole derivatives, pharmacophore models have been developed to define the crucial features for their inhibitory activity against enzymes like phosphodiesterase 4 (PDE4). nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov Once a pharmacophore model is established, it can be used to screen large compound libraries to identify new potential hits with the desired activity. mdpi.com

Elucidating Essential Chemical Features for Target Recognition

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. mdpi.com The structure-activity relationship (SAR) studies of pyrazole derivatives reveal that the nature and position of substituents on the pyrazole ring play a crucial role in their interaction with specific biological targets. mdpi.comnih.gov

For many biologically active pyrazole compounds, the pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov Furthermore, the nitrogen atoms of the pyrazole ring are key to its biological activity. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active sites of enzymes or receptors. nih.gov

In the context of kinase inhibition, the pyrazole hinge binding moiety is considered a privileged scaffold. mdpi.com For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a pharmacophore found in several kinase inhibitors. nih.gov Modifications on this scaffold, such as the introduction of a methyl group on the pyrazole, can influence selectivity and affinity for different kinases. nih.gov

SAR studies on pyrazole-based cannabinoid receptor antagonists have identified key structural requirements for potent and selective activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.orgelsevierpure.com Computational studies have shown that the two aromatic rings in these molecules are involved in π-π stacking interactions with specific tryptophan and phenylalanine residues in the receptor binding pocket. jbclinpharm.org

In the development of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, the presence of a sulfonamide or a similar group on a phenyl ring attached to the pyrazole core is often crucial for selective COX-2 inhibition. nih.govmdpi.com This moiety can interact with a specific pocket in the COX-2 enzyme that is not present in the COX-1 isoform. nih.gov

For antimicrobial activity, the introduction of lipophilic groups, such as chloro and bromo substituents, on the pyrazole scaffold has been shown to increase efficacy. mdpi.com The specific substitution pattern can significantly influence the spectrum of activity against different bacterial and fungal strains. mdpi.comnih.gov

Research on Specific Biological Target Modulation by Pyrazole Derivatives

Receptor Antagonism/Agonism Research (e.g., Cannabinoid Receptors, Kinase Receptors like CDK16, FLT3, VEGFR2, RIPK1)

Cannabinoid Receptors:

Pyrazole derivatives have been extensively studied as antagonists for the cannabinoid CB1 and CB2 receptors. acs.orgelsevierpure.comgoogle.com The biarylpyrazole SR141716A (rimonabant) was a lead compound in this class, known for its potent and specific antagonism of the CB1 receptor. acs.orgelsevierpure.comjbclinpharm.org Structure-activity relationship studies have defined the necessary chemical features for high-affinity binding, which include specific substituents at the 1, 3, and 5 positions of the pyrazole ring. acs.orgelsevierpure.com These antagonists are valuable pharmacological tools for studying the endocannabinoid system and have been investigated for therapeutic applications such as treating obesity. nih.gov

Kinase Receptors (CDK16, VEGFR2, RIPK1):

The pyrazole scaffold is a prominent feature in the design of kinase inhibitors. mdpi.com Certain 3-amino-1H-pyrazole-based compounds have been developed as potent inhibitors of the understudied PCTAIRE family of kinases, including CDK16. mdpi.comnih.gov Dysregulation of CDK16 is associated with several cancers, and its inhibition has been shown to cause a G2/M phase cell cycle arrest. mdpi.com

In the realm of cancer therapy, pyrazole derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Some novel pyrazole compounds have demonstrated promising dual inhibitory activity against both VEGFR2 and Cyclin-Dependent Kinase 2 (CDK-2), another important target in cancer. nih.gov

Furthermore, pyrazole-containing compounds have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govresearchgate.net RIPK1's kinase activity is involved in programmed cell death pathways, namely apoptosis and necroptosis, and its inhibition is a therapeutic strategy for inflammatory and degenerative diseases. nih.gov

Investigation of Antimicrobial Action Mechanisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comnih.govtsijournals.com The mechanism of action can vary depending on the specific derivative and the target organism.

For some pyrazole compounds, the antimicrobial effect is linked to the inhibition of essential enzymes. For instance, the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall, has been identified as a potential target. tsijournals.com

Structure-activity relationship studies have shown that the presence of certain substituents can significantly enhance antimicrobial potency. For example, the introduction of electron-withdrawing groups or halogens on the phenyl rings of 1,3,5-trisubstituted pyrazoles can lead to increased activity against various bacterial strains and fungi. mdpi.comtsijournals.com In some cases, pyrazole derivatives have shown higher activity than standard antimicrobial drugs like ciprofloxacin (B1669076) and clotrimazole (B1669251) against specific strains. nih.gov

Moreover, some pyrazole derivatives have been found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in host macrophages. nih.gov This represents a host-directed therapeutic approach, which can be beneficial in combating drug-resistant strains.

Insecticidal Activity and Target Protein Interactions

The pyrazole scaffold is a key component in a number of commercially successful insecticides. researchgate.net N-pyridylpyrazole derivatives, for example, exhibit potent insecticidal activity against a range of insect pests, including several species of Lepidoptera. mdpi.com

The primary mode of action for many pyrazole-based insecticides is the disruption of the insect's central nervous system. A key target is the gamma-aminobutyric acid (GABA)-gated chloride channel. By blocking these channels, the insecticides cause hyperexcitation, leading to convulsions, paralysis, and death of the insect.

Recent research has also explored other potential target proteins. Molecular docking studies have suggested that Ryanodine receptors (RyRs), which are calcium-release channels critical for muscle contraction, may be a potential target for some novel pyridylpyrazolo carboxylate derivatives. researchgate.net This indicates that pyrazole-based compounds may have multiple mechanisms of insecticidal action. Structure-activity relationship analyses have provided insights for designing more potent insecticides, for instance, by showing that the presence of electron-withdrawing groups on certain parts of the molecule can enhance activity. mdpi.com

Future Research and Translational Opportunities for 1-(3-methylbenzyl)-1H-pyrazol-3-amine

While the specific compound this compound is not extensively documented in current scientific literature, its core pyrazole structure is a cornerstone in medicinal chemistry, offering a versatile scaffold for drug discovery. The future research directions and translational perspectives for this compound can be extrapolated from the vast body of work on analogous pyrazole derivatives. This article explores promising avenues for the investigation and development of this compound and its potential analogs.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(3-methylbenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 3-methylbenzylamine with propenone derivatives followed by cyclization using hydrazine. For example, substituting the benzyl group with electron-donating groups (e.g., methoxy) requires anhydrous dichloromethane and triethylamine as a base to facilitate nucleophilic substitution (e.g., 80% yield achieved with 3-methoxybenzoyl chloride) . Alternative routes involve hydrazine salts reacting with aminomethylene intermediates in alcohols (C1–C3), as described in German Patent DE4333659 .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR : NMR peaks at δ 5.02 ppm (CH of benzyl group) and δ 3.85 ppm (OCH if substituted) confirm substitution patterns .

- Mass Spectrometry : ESI-MS m/z 245.28 [M+H] matches the molecular formula CHNO .

- IR : Absorbance at 1681 cm (C=O stretch) and 3290 cm (N-H) validates functional groups .

Q. What preliminary biological activities have been reported for pyrazole-3-amine derivatives?

- Methodological Answer : Derivatives exhibit antibacterial activity (e.g., MIC 2 µg/mL against S. aureus for N-(3-methoxybenzoyl) analogs) and anticonvulsant effects in maximal electroshock (MES) models . Testing involves in vitro assays (e.g., glucose uptake in hepatocytes) and in vivo models (e.g., rat MES protocols) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) impact biological activity, and how can contradictions in SAR studies be resolved?

- Methodological Answer :

- Substituent Position : Moving the methyl group from the 3- to 4-position on the benzyl ring reduces antimicrobial activity by 50%, suggesting steric hindrance at the binding site .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency but reduce solubility, requiring formulation optimization .

- Contradictions : Discrepancies in anti-inflammatory vs. anticonvulsant SAR can be resolved by screening derivatives against isolated enzyme targets (e.g., COX-2 vs. GABA receptors) .

Q. What computational strategies are used to design novel this compound derivatives with improved selectivity?

- Methodological Answer :

- DFT Calculations : Predict electron density distribution to optimize interactions with biological targets (e.g., binding to kinase active sites) .

- Reaction Path Search : Quantum chemical methods (e.g., ICReDD’s workflow) identify energetically favorable intermediates, reducing trial-and-error synthesis .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time from 48h to 6h for cyclopropane-substituted analogs .

- Catalyst Screening : Copper(I) bromide increases yields in Ullmann-type couplings (e.g., 17.9% to 45% with ligand optimization) .

Q. What mechanistic insights explain the role of the 3-methylbenzyl group in modulating pharmacokinetic properties?

- Methodological Answer : The 3-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation at the benzyl position, as shown in rat hepatocyte assays (t increased from 1.2h to 4.5h) .

Q. Are there non-pharmacological applications (e.g., materials science) for this compound?

- Methodological Answer : The pyrazole core’s electron-rich structure enables use in optoelectronic materials. For example, methyl ester derivatives exhibit fluorescence at 420 nm (quantum yield Φ = 0.32) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.